Locustakinin (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locustakinin (9CI) is a myotropic neuropeptide isolated from the brain and corpora-cardiaca complexes of the locust Locusta migratoria. It is closely related to other neuropeptides such as locustatachykinin and leucokinin . These neuropeptides play significant roles in the regulation of various physiological processes in insects, including fluid secretion and muscle contraction .
Preparation Methods
The synthesis of locustakinin (9CI) involves the isolation of the peptide from locust brain and corpora-cardiaca complexes. The synthetic route typically includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain . Industrial production methods may involve the use of recombinant DNA technology to produce the peptide in large quantities .
Chemical Reactions Analysis
Locustakinin (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Locustakinin (9CI) has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships . In biology, it is used to investigate the role of neuropeptides in insect physiology and behavior . In industry, it is used in the production of bioactive peptides for various applications .
Mechanism of Action
The mechanism of action of locustakinin (9CI) involves its binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the activation of various physiological processes . The molecular targets of locustakinin (9CI) include G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Locustakinin (9CI) is similar to other neuropeptides such as locustatachykinin and leucokinin . it is unique in its specific amino acid sequence and its ability to bind to distinct receptors . Similar compounds include locustatachykinin I, locustatachykinin II, and leucokinin I . These compounds share structural similarities but differ in their physiological effects and receptor binding affinities .
Properties
IUPAC Name |
N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDDGVNOHGBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.